molecular formula C20H17NO5 B3755286 4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester

4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester

Cat. No.: B3755286
M. Wt: 351.4 g/mol
InChI Key: QIJLUQZPLWOVKA-UHFFFAOYSA-N
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Description

4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester is a synthetic coumarin derivative characterized by a benzoic acid propyl ester backbone linked to a 2-oxo-2H-chromene-3-carbonyl group via an amino bridge. The chromene ring system (a fused benzene and pyrone structure) confers unique electronic and steric properties, making the compound a candidate for pharmacological applications, particularly in targeting enzyme pathways or cellular receptors.

Properties

IUPAC Name

propyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-2-11-25-19(23)13-7-9-15(10-8-13)21-18(22)16-12-14-5-3-4-6-17(14)26-20(16)24/h3-10,12H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLUQZPLWOVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester typically involves the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Carbonyl Group: The chromene derivative is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the carbonyl group at the 3-position.

    Amidation Reaction: The resulting 2-oxo-2H-chromene-3-carboxylic acid is reacted with 4-aminobenzoic acid propyl ester in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester undergoes various chemical reactions, including:

    Oxidation: The chromene ring can be further oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various ester and amide derivatives.

Scientific Research Applications

4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromene ring structure allows for interactions with various biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural Features

A comparative analysis of structurally related benzoic acid esters reveals key distinctions in substituents and core heterocycles:

Compound Name Core Structure Substituents/R-Groups Ester Group Reference
4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester 2H-Chromene (coumarin) 2-Oxo group at C2; carbonyl-amino linkage at C3 Propyl ester
4-[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonyl)-amino]-benzoic acid propyl ester Quinoline 4-Hydroxy, 1-methyl, 2-oxo groups; carbonyl-amino linkage at C3 Propyl ester
GSA-10 (4-[[(1-hexyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinyl)carbonyl]amino]-benzoic acid ester) Quinoline 1-Hexyl, 4-hydroxy, 2-oxo groups; carbonyl-amino linkage at C3 Propyl ester
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester Benzene 3,4-Dimethoxybenzoyl and 3-hydroxy groups Methyl ester
4-Methoxycinnamic acid propyl ester Cinnamic acid 4-Methoxy group on benzene ring; α,β-unsaturated ester Propyl ester

Key Observations :

  • Core Heterocycles: Chromene (coumarin) and quinoline derivatives share fused aromatic systems, but quinoline-based compounds (e.g., GSA-10) exhibit enhanced nitrogen-containing heterocyclic rigidity, which may influence receptor binding .
  • Ester Groups : Propyl esters are common for balancing solubility and permeability, whereas methyl esters (e.g., in dimethoxybenzoyl derivatives) may limit bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester
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4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester

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